molecular formula C29H31N3O3 B11423477 4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one

4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one

Cat. No.: B11423477
M. Wt: 469.6 g/mol
InChI Key: XJBRQRJHOCHCKP-UHFFFAOYSA-N
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Description

4-{1-[2-(2,6-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a combination of benzimidazole, phenoxy, and pyrrolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(2,6-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Attachment of the Phenoxyethyl Group: The benzimidazole intermediate is then reacted with 2-(2,6-dimethylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate to form the desired ether linkage.

    Formation of the Pyrrolidinone Ring: The final step involves the cyclization of the intermediate with 2-ethoxyphenyl isocyanate under basic conditions to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-(2,6-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting neurological or inflammatory pathways.

    Material Science: Its unique combination of functional groups may make it useful in the development of novel polymers or as a building block for advanced materials.

    Biological Studies: The compound could be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 4-{1-[2-(2,6-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The phenoxy and pyrrolidinone groups may enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{1-[2-(2,6-DIMETHYLPHENOXY)ETHYL]-1H-BENZIMIDAZOL-2-YL}-1-(2-METHOXYPHENYL)PYRROLIDIN-2-ONE
  • N-[2-(2,6-DIMETHYLPHENOXY)ETHYL]-2,6-DIMETHYLANILINE

Uniqueness

4-{1-[2-(2,6-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE is unique due to its combination of benzimidazole, phenoxy, and pyrrolidinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H31N3O3

Molecular Weight

469.6 g/mol

IUPAC Name

4-[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C29H31N3O3/c1-4-34-26-15-8-7-14-25(26)32-19-22(18-27(32)33)29-30-23-12-5-6-13-24(23)31(29)16-17-35-28-20(2)10-9-11-21(28)3/h5-15,22H,4,16-19H2,1-3H3

InChI Key

XJBRQRJHOCHCKP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=C(C=CC=C5C)C

Origin of Product

United States

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